An In-Depth Technical Guide to N-Methyl-D-norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) for Advanced Drug Development
An In-Depth Technical Guide to N-Methyl-D-norleucine Hydrochloride (N-Me-D-Nle-OH.HCl) for Advanced Drug Development
Abstract
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, enabling precise modulation of pharmacological properties. Among these, N-Methyl-D-norleucine (N-Me-D-Nle), typically used as its hydrochloride salt (N-Me-D-Nle-OH.HCl), has emerged as a critical building block for enhancing the therapeutic potential of peptide candidates. This guide provides a comprehensive technical overview of N-Me-D-Nle-OH.HCl, detailing its chemical characteristics, strategic importance in medicinal chemistry, and practical applications in peptide synthesis. We will delve into the rationale behind its use, focusing on its dual role in conferring proteolytic stability and influencing peptide conformation. A case study on the cholecystokinin-2 receptor (CCK2R)-targeting peptide analog, DOTA-MGS5, will illustrate the tangible benefits of this modification. Furthermore, this guide furnishes detailed protocols for the synthesis of Fmoc-protected N-Me-D-Nle-OH and its subsequent incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), as well as methods for characterizing the resulting peptides.
Introduction: The Rationale for N-Me-D-Nle in Peptide Therapeutics
Peptide-based drugs offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, primarily due to rapid degradation by proteases and limited membrane permeability.[1][2] Chemical modifications are therefore essential to overcome these limitations. The incorporation of N-Me-D-Nle-OH.HCl addresses these challenges through a synergistic combination of three key structural features: N-methylation, D-stereochemistry, and the norleucine side chain.
-
N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy to enhance metabolic stability.[3] This modification sterically hinders the approach of proteases, which are often unable to efficiently cleave the N-methylated peptide bond.[4] Furthermore, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can increase lipophilicity and membrane permeability, potentially improving oral bioavailability.[1][5]
-
D-Stereochemistry: The use of a D-amino acid, an enantiomer of the naturally occurring L-amino acids, provides an additional layer of proteolytic resistance. Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids.
-
Norleucine (Nle) Side Chain: Norleucine is an isomer of leucine and is often used as a stable substitute for methionine.[6] The methionine side chain is susceptible to oxidation, which can lead to a loss of biological activity. The aliphatic side chain of norleucine is chemically inert, thus preventing this degradation pathway while maintaining a similar hydrophobicity and steric profile to methionine and leucine.[6][7]
The combination of these features in N-Me-D-Nle makes it a highly valuable tool for medicinal chemists seeking to design robust and effective peptide therapeutics.
Caption: Logical workflow illustrating how the structural features of N-Me-D-Nle address key challenges in peptide drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Me-D-Nle-OH.HCl is essential for its effective application in synthesis and formulation.
| Property | Value |
| Synonyms | N-Methyl-D-norleucine hydrochloride, N-Me-D-2-aminohexanoic acid HCl |
| Molecular Formula | C₇H₁₅NO₂·HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at 2-8°C, protected from moisture |
Case Study: DOTA-MGS5, a CCK2R-Targeting Peptide Analog
A compelling example of the successful application of N-Me-Nle is in the development of DOTA-MGS5, a promising peptide analog for imaging and treating medullary thyroid carcinoma and other cancers that overexpress the cholecystokinin-2 receptor (CCK2R).[8]
The sequence of DOTA-MGS5 is DOTA-D-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH₂.[8] In this peptide, the native methionine in the receptor-binding sequence Trp-Met-Asp-Phe-NH₂ has been replaced with N-methyl-norleucine. This strategic substitution, along with other modifications, resulted in a peptide with a significantly improved targeting profile.
Key Improvements Observed with DOTA-MGS5:
-
Enhanced Stability: DOTA-MGS5 demonstrated high stability against enzymatic degradation in various media, with over 70% of the intact radiopeptide remaining in the blood of mice one hour post-injection.[8] This is a substantial improvement over previous minigastrin analogs that suffered from rapid in vivo cleavage.[8]
-
High Receptor Affinity and Cellular Uptake: Despite the significant modification in the core binding sequence, DOTA-MGS5 retained a high affinity for the CCK2R, with an IC50 value of less than 1 nM.[8] Furthermore, it exhibited an impressively high and specific uptake in CCK2R-expressing cells, exceeding 60% after 4 hours, which was considerably higher than that of its predecessors.[8]
-
Favorable In Vivo Targeting: Biodistribution studies in xenografted mice showed a high tumor uptake of approximately 20% of the injected activity per gram at 1-4 hours post-injection, with low background activity in non-target tissues. This resulted in favorable tumor-to-kidney ratios of 4-6.[8]
These results underscore the critical role of the N-Me-Nle modification in creating a stable and effective peptide for theranostic applications. The N-methylation of the peptide bond between Trp and Nle is considered crucial for the high CCK2R affinity of DOTA-MGS5.[9]
| Parameter | DOTA-MGS5 | Predecessor (CP04) | Reference |
| CCK2R Affinity (IC50) | < 1 nM | Not specified, but DOTA-MGS5 showed higher cell uptake | [8] |
| Cell Uptake (A431-CCK2R cells, 2h) | 50-60% | 15-30% | [8] |
| In Vivo Stability (mouse blood, 1h) | >70% intact | Limited enzymatic stability | [8] |
| Tumor Uptake (%IA/g, 1-4h) | ~20% | Not specified, but DOTA-MGS5 showed improved tumor uptake | [8][10] |
| Tumor-to-Kidney Ratio | 4-6 | 3-4 | [8] |
Experimental Protocols
Synthesis of Fmoc-N-Me-D-Nle-OH
The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their use in Fmoc-based SPPS. The Biron-Kessler method, an adaptation of the Fukuyama procedure, is an efficient way to achieve N-methylation on a solid support, which can be adapted for solution phase or used to prepare the building block itself.[11][12][13]
Caption: Workflow for the synthesis of Fmoc-N-Me-D-Nle-OH via the Biron-Kessler method.
Protocol:
-
Protection of the Amine:
-
Dissolve Fmoc-D-Nle-OH in N,N-dimethylformamide (DMF).
-
Add diisopropylethylamine (DIPEA) to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in DMF.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to isolate the protected Fmoc-N(o-NBS)-D-Nle-OH.
-
-
N-Methylation:
-
Dissolve the dried Fmoc-N(o-NBS)-D-Nle-OH in DMF.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
-
Add dimethyl sulfate as the methylating agent.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Isolate the N-methylated product after an appropriate workup.
-
-
Deprotection of the o-NBS Group:
-
Dissolve the Fmoc-N(o-NBS)-N(Me)-D-Nle-OH in DMF.
-
Add mercaptoethanol and DBU to the solution. The reaction mixture will typically turn a yellow-green color.
-
Stir for approximately 30-60 minutes at room temperature.
-
Isolate and purify the final product, Fmoc-N-Me-D-Nle-OH, using standard techniques such as crystallization or chromatography.
-
Incorporation of Fmoc-N-Me-D-Nle-OH into Peptides via SPPS
The coupling of N-methylated amino acids is sterically hindered and requires more potent coupling reagents than standard carbodiimides.[14] Reagents such as HATU, HCTU, or PyBOP are recommended for efficient coupling.[1][15]
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of Fmoc-N-Me-D-Nle-OH.
Protocol:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-N-Me-D-Nle-OH (typically 3-5 equivalents relative to resin loading). Dissolve the amino acid and HATU (or an equivalent coupling reagent, ~0.95 eq.) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for N-methylated residues.
-
Note: The standard Kaiser test is unreliable for monitoring the completion of coupling to a secondary amine (the N-methylated amine). A bromophenol blue test can be used as an alternative.[14]
-
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water).
Characterization of N-Me-D-Nle Containing Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[16]
-
Analytical HPLC: A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Peptides containing N-methylated residues may exhibit complex chromatograms with multiple peaks due to the presence of stable cis/trans conformers of the N-methylated amide bond.[17]
-
Preparative HPLC: Used to purify the crude peptide to the desired level (typically >95%).
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the identity of the peptide by verifying its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural characterization of peptides in solution.[18] For N-methylated peptides, NMR can be used to:
-
Confirm the presence and location of the N-methyl group.
-
Identify and quantify the populations of cis and trans conformers.
-
Determine the three-dimensional structure of the peptide through the analysis of Nuclear Overhauser Effects (NOEs), particularly using ROESY experiments for medium-sized peptides.[18][19]
Proteolytic Stability Assay
A key rationale for using N-Me-D-Nle is to increase resistance to enzymatic degradation. This can be verified with an in vitro stability assay.
Protocol:
-
Incubation: Dissolve the purified peptide in a relevant biological matrix, such as human serum or plasma, to a final concentration of approximately 10-50 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 3, 6, 12, and 24 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic reaction by precipitating the proteins. This is typically done by adding an equal volume of cold acetonitrile or a solution of trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life (t₁/₂) of the peptide in the biological matrix can then be calculated.
Conclusion
N-Me-D-Nle-OH.HCl is a strategically important building block in the design of peptide therapeutics. Its unique combination of N-methylation, D-stereochemistry, and a non-oxidizable side chain provides a powerful means to overcome the inherent pharmacokinetic limitations of native peptides. As demonstrated by the case of DOTA-MGS5, the incorporation of N-Me-D-Nle can lead to peptides with enhanced stability, high target affinity, and favorable in vivo properties. While the synthesis and characterization of N-methylated peptides present unique challenges, the protocols and analytical techniques outlined in this guide provide a robust framework for their successful development. As the field of peptide therapeutics continues to advance, the judicious use of modified amino acids like N-Me-D-Nle-OH.HCl will be instrumental in creating the next generation of highly effective and bioavailable peptide drugs.
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